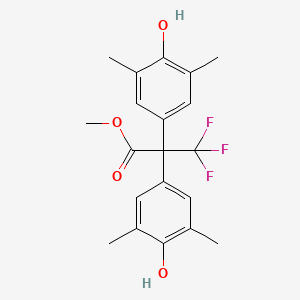![molecular formula C27H21NO B11092720 3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline](/img/structure/B11092720.png)
3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s antimicrobial activity could be due to its ability to inhibit essential enzymes in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial with a similar quinoline structure.
Bedaquiline: An antitubercular drug with a quinoline scaffold.
Uniqueness
3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline is unique due to its specific ethoxyphenyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its photophysical properties, making it suitable for applications in materials science and as a fluorescent probe .
Properties
Molecular Formula |
C27H21NO |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C27H21NO/c1-2-29-22-15-12-21(13-16-22)26-18-24(19-8-4-3-5-9-19)27-23-11-7-6-10-20(23)14-17-25(27)28-26/h3-18H,2H2,1H3 |
InChI Key |
ZLQCRYZLFSTENA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11092644.png)
![3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B11092656.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092658.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11092664.png)
![7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile](/img/structure/B11092667.png)
![4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11092670.png)
![7,7,8a-Trimethyl-5-thioxo-tetrahydro-oxazolo[3,2-c]pyrimidin-2-one](/img/structure/B11092682.png)



![Methyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B11092710.png)
![1,2-diethyl-4,14-bis(ethylsulfanyl)-8,8,9,9,10,10-hexafluoro-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B11092721.png)
![6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11092736.png)
